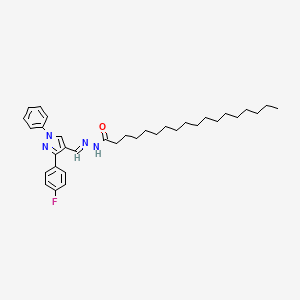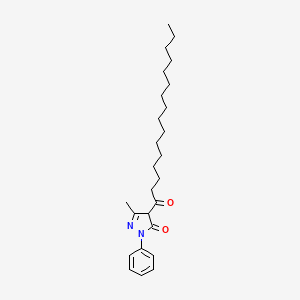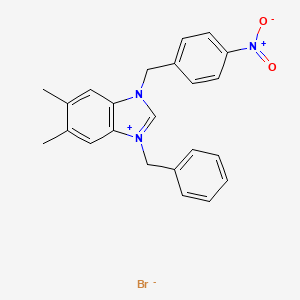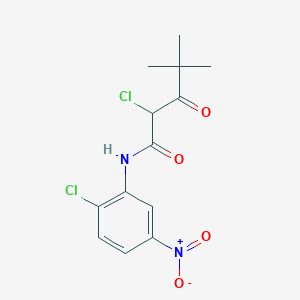![molecular formula C20H15NO B11942886 n-(Benzo[c]phenanthren-3-yl)acetamide CAS No. 4176-47-0](/img/structure/B11942886.png)
n-(Benzo[c]phenanthren-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[c]phenanthren-3-yl)acetamide typically involves the reaction of benzo[c]phenanthrene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide derivative. The process can be summarized as follows:
Starting Materials: Benzo[c]phenanthrene and acetic anhydride.
Catalyst: A suitable catalyst such as sulfuric acid or phosphoric acid.
Reaction Conditions: Heating the mixture to around 100-150°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of advanced catalysts to improve yield and reduce reaction time. The industrial process aims to optimize the reaction conditions to achieve high purity and yield of the final product.
化学反応の分析
Types of Reactions
N-(Benzo[c]phenanthren-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]phenanthrene oxides, while substitution reactions can produce various substituted derivatives of this compound.
科学的研究の応用
N-(Benzo[c]phenanthren-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(Benzo[c]phenanthren-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(Benzo[c]phenanthren-3-yl)acetamide: Unique due to its specific aromatic structure.
Phenanthrene derivatives: Similar in structure but may have different functional groups.
Acetamide derivatives: Share the acetamide functional group but differ in the aromatic backbone.
Uniqueness
This compound stands out due to its specific combination of the benzo[c]phenanthrene backbone and the acetamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
4176-47-0 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC名 |
N-benzo[g]phenanthren-3-ylacetamide |
InChI |
InChI=1S/C20H15NO/c1-13(22)21-17-10-11-19-16(12-17)9-8-15-7-6-14-4-2-3-5-18(14)20(15)19/h2-12H,1H3,(H,21,22) |
InChIキー |
GAKRIHUHNGDMFD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C=CC4=CC=CC=C43)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)


![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)





![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)



